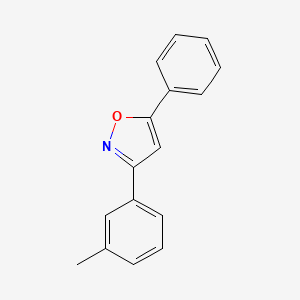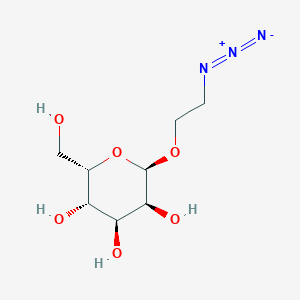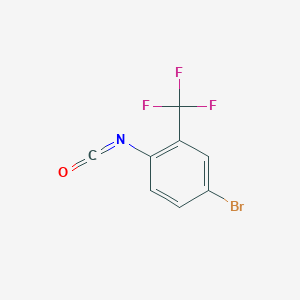
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research and industrial applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated phenols.
科学的研究の応用
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is widely used in scientific research due to its versatile reactivity. Some applications include:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability compared to its methyl and ethyl ester counterparts.
特性
CAS番号 |
114643-30-0 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26434 |
同義語 |
2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,1-diMethylethyl ester, (2E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1149558.png)


![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)


